3-bromo-4-methoxy-N-phenylbenzamide is an organic compound characterized by its complex structure, which includes a bromine atom, a methoxy group, and a phenyl group attached to a benzamide core. The molecular formula for this compound is . It is primarily utilized in scientific research due to its unique chemical properties and potential biological activities.
3-bromo-4-methoxy-N-phenylbenzamide falls under the category of N-phenylbenzamides, which are a class of organic compounds known for their diverse applications in medicinal chemistry and organic synthesis. These compounds are significant in the development of pharmaceuticals and agrochemicals due to their biological activities .
The synthesis of 3-bromo-4-methoxy-N-phenylbenzamide typically involves several key steps:
The synthetic routes may vary, but they generally involve careful control of reaction conditions to optimize yield and purity. For industrial applications, methods may include continuous flow reactors to enhance efficiency and consistency in product quality .
The molecular structure of 3-bromo-4-methoxy-N-phenylbenzamide can be represented as follows:
The structural formula can be depicted as:
The compound's structural data includes its melting point, solubility characteristics, and spectral data (NMR, IR), which are crucial for confirming its identity during synthesis .
3-bromo-4-methoxy-N-phenylbenzamide can undergo several types of chemical reactions:
The specific conditions for these reactions—such as temperature, solvent choice, and reaction time—are critical for achieving optimal yields and selectivity in product formation.
The mechanism of action for 3-bromo-4-methoxy-N-phenylbenzamide involves its interaction with biological targets at the molecular level. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is influenced by the presence of functional groups that alter binding affinity and specificity .
Key physical properties include:
Chemical properties encompass stability under various conditions, reactivity with common reagents, and solubility in different solvents. Understanding these properties is essential for both laboratory handling and potential industrial applications .
3-bromo-4-methoxy-N-phenylbenzamide has several significant applications in various fields:
The systematic IUPAC name for this compound is 3-bromo-4-methoxy-N-phenylbenzamide, with the molecular formula C₁₄H₁₂BrNO₂ and a molecular weight of 306.16 g/mol. Structural analysis reveals a dipolar arrangement featuring:
Synthesis typically proceeds via amide coupling between 3-bromo-4-methoxybenzoic acid and aniline, employing activating agents like thionyl chloride or carbodiimides. Alternative routes may involve Buchwald-Hartwig amination for N-aryl variants. Characterization relies on advanced spectroscopic techniques:
Table 1: Spectroscopic Signatures of 3-Bromo-4-Methoxy-N-Phenylbenzamide
Technique | Key Features |
---|---|
1H NMR | Methoxy singlet (δ 3.87 ppm); Amide NH (δ 10.32 ppm); Aromatic multiplet (δ 7.05–8.15 ppm) |
13C NMR | Carbonyl (δ 165.2 ppm); Methoxy (δ 56.1 ppm); Aromatic carbons (δ 112–135 ppm) |
IR | C=O stretch (1650–1675 cm⁻¹); N-H bend (1550 cm⁻¹); C-Br (600 cm⁻¹) |
UV-Vis | λmax ~275 nm (π→π* transition) |
The bromo substituent facilitates further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy group can be demethylated to reveal phenolic handles for prodrug design [1] [3] [6].
The discovery trajectory of this compound originates from systematic explorations of monocyclic EGFR/HER2 inhibitors as alternatives to quinazoline-based kinase inhibitors. Researchers designed m-amino-N-phenylbenzamide derivatives to mimic the pharmacophore of 4-anilinoquinazoline drugs like lapatinib and neratinib while improving synthetic accessibility and physicochemical properties. Molecular modeling studies confirmed that 3-bromo-4-methoxy-N-phenylbenzamide analogues could overlay critical hydrogen bond acceptors and hydrophobic domains of established kinase inhibitors [2].
Key medicinal chemistry advancements include:
Table 2: Evolution of Benzamide-Based Kinase Inhibitor Scaffolds
Scaffold Generation | Core Structure | Key Modifications | Target Profile |
---|---|---|---|
First (Quinazoline) | 4-Anilinoquinazoline | Halogenated anilines; Acrylamide warheads | EGFR-selective |
Second (Monocyclic) | m-Amino-N-phenylbenzamide | C3/C4 alkoxy/halo substituents | EGFR/HER2 dual inhibitors |
Third (Optimized) | 3-Bromo-4-methoxy-N-phenylbenzamide | Bromo for hydrophobic occupation; Methoxy for solubility | Broad-spectrum kinase inhibition |
Biological evaluations revealed that brominated benzamides exhibit IC50 values in the low micromolar range (1–10 µM) against EGFR kinase domains. The 3-bromo-4-methoxy configuration specifically demonstrated enhanced cellular activity in A549 (lung carcinoma) and HL60 (leukemia) proliferation assays compared to unsubstituted analogs, validating the strategic placement of these substituents. This compound class represents a significant shift toward synthetically tractable, monocyclic kinase inhibitor scaffolds with improved drug-like properties [2] .
The bromo and methoxy substituents critically determine the compound’s behavior in biological and analytical contexts:
Solubility and Partitioning
Solid-State Characteristics
Stability Under Physiological Conditions
Table 3: Experimental Physicochemical Profile
Property | Value | Conditions/Method |
---|---|---|
Molecular Weight | 306.16 g/mol | - |
Rotatable Bond Count | 3 | Computational |
Hydrogen Bond Acceptors | 3 | - |
Hydrogen Bond Donors | 1 | - |
Solubility (Water) | 7.0 × 10⁻³ g/L | 25°C, calculated* |
logP | 3.2 | ACD/Labs prediction |
Density | 1.468 ± 0.06 g/cm³ | 20°C, calculated* |
Melting Point | 145–148°C | Capillary method |
Note: Experimental data for the 4-bromo-3-methoxy regioisomer; values for 3-bromo-4-methoxy configuration expected to be comparable based on isomeric similarity [3] [6].
The compound exhibits sufficient stability for routine handling and biological screening but requires protection from strong light and oxidizing agents. Its moderate lipophilicity aligns with Lipinski’s Rule of Five parameters (MW <500, logP <5, HBD <5, HBA <10), suggesting favorable oral absorption potential. The bromine atom introduces characteristic mass spectral signatures with M+2 isotopic peaks at approximately 50% intensity of the molecular ion, facilitating analytical detection [1] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1